An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde: A Key Intermediate for Advanced Research
An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde: A Key Intermediate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-6-methoxybenzaldehyde, a halogenated aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. With the CAS Number 856767-09-4, this compound serves as a versatile building block for the synthesis of complex molecular architectures.[1][2][3] This document delves into its chemical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety and handling protocols.
Core Physicochemical Properties
4-Bromo-2-fluoro-6-methoxybenzaldehyde is a solid at room temperature, a characteristic that simplifies its handling and storage.[1][4] Its molecular structure, featuring a strategically substituted benzene ring, imparts a unique reactivity profile that is highly valuable in organic synthesis.
| Property | Value |
| CAS Number | 856767-09-4 |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.04 g/mol [1] |
| Appearance | Solid[1][4] |
| Purity | Typically ≥97% |
| Storage Temperature | Inert atmosphere, 2-8°C[1] |
| InChI Key | RJWZBFAJSYHLOU-UHFFFAOYSA-N[1] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; F [label="F"]; O1 [label="O"]; C7 [label="C"]; H1 [label="H"]; O2 [label="O"]; C8 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- Br; C2 -- F; C6 -- O1; O1 -- C8; C1 -- C7; C7 -- O2; C7 -- H1; C3 -- H2; C5 -- H3; C8 -- H4; C8 -- H5; C8 -- H6; }
Caption: Chemical structure of 4-Bromo-2-fluoro-6-methoxybenzaldehyde.
Synthesis and Mechanistic Insights
While a specific, detailed synthesis protocol for 4-Bromo-2-fluoro-6-methoxybenzaldehyde is not extensively published, a plausible and efficient route can be designed based on established organic chemistry principles and published syntheses of analogous compounds. The proposed synthesis involves a two-step process starting from a readily available precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Bromo-2-fluoro-6-methoxybenzaldehyde.
Detailed Experimental Protocol (Hypothetical)
Step 1: Grignard Reagent Formation
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings.
-
Initiation: A small crystal of iodine is added to activate the magnesium surface. A solution of 1,4-dibromo-2-fluoro-5-methoxybenzene in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel.
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Reaction: The reaction mixture is gently heated to initiate the Grignard formation, which is typically an exothermic process. The addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.
Causality: The choice of an inert atmosphere is critical to prevent the highly reactive Grignard reagent from quenching with atmospheric moisture and oxygen. Anhydrous THF is used as the solvent due to its ability to solvate the Grignard reagent and its relatively low reactivity.
Step 2: Formylation and Workup
-
Formylation: The freshly prepared Grignard reagent is cooled in an ice bath, and N,N-dimethylformamide (DMF) is added dropwise. The reaction is highly exothermic and the temperature should be carefully controlled.
-
Quenching and Extraction: After the addition of DMF is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 4-Bromo-2-fluoro-6-methoxybenzaldehyde.
Causality: DMF serves as the formylating agent. The subsequent acidic workup is necessary to hydrolyze the intermediate adduct and yield the final aldehyde product. Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Applications in Drug Discovery and Development
Halogenated benzaldehydes are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds. The presence of bromine and fluorine atoms in 4-Bromo-2-fluoro-6-methoxybenzaldehyde offers several advantages in drug design:
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Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a site for further functionalization through cross-coupling reactions.
-
Bioisosteric Replacement: The fluoro and methoxy groups can act as bioisosteres for other functional groups, allowing for the fine-tuning of a drug candidate's biological activity.
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Scaffold for Novel Heterocycles: The aldehyde group is a versatile functional group that can be readily converted into a variety of heterocyclic systems, which are common motifs in drug molecules.
While specific drugs derived from this particular aldehyde are not widely documented, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted benzaldehydes are precursors to chalcones, Schiff bases, and other pharmacologically active classes of compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Spectroscopic Data
Access to spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While a comprehensive dataset is not publicly available, suppliers like Ambeed provide access to NMR, HPLC, and LC-MS data upon request.[5]
Safety and Handling
General Safety Precautions: [6][7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][9]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust and fumes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][7][8][9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
-
In case of skin contact: Wash with plenty of soap and water.[6][7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
If swallowed: Call a poison center or doctor if you feel unwell.[7]
-
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[7]
-
Hazards: May emit corrosive fumes upon combustion.[6]
References
-
Angene. 4-Bromo-2-fluoro-6-methoxybenzaldehyde. [Link]
Sources
- 1. 4-Bromo-2-fluoro-6-methoxybenzaldehyde | 856767-09-4 [sigmaaldrich.com]
- 2. Angene - 4-Bromo-2-fluoro-6-methoxybenzaldehyde | 856767-09-4 | MFCD22543644 | AG0039S5 [japan.angenechemical.com]
- 3. CAS 856767-09-4 | 2615-B-0P | MDL MFCD22543644 | 4-Bromo-2-fluoro-6-methoxybenzaldehyde | SynQuest Laboratories [synquestlabs.com]
- 4. 4-BROMO-2-FLUORO-6-METHOXYBENZALDEHYDE | CymitQuimica [cymitquimica.com]
- 5. 856767-09-4 | 4-Bromo-2-fluoro-6-methoxybenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. aksci.com [aksci.com]
